Methyl 3-(1H-imidazol-4-yl)acrylate Methyl 3-(1H-imidazol-4-yl)acrylate 3-(1H-imidazol-5-yl)-2-propenoic acid methyl ester is a member of imidazoles.
Brand Name: Vulcanchem
CAS No.: 52363-40-3
VCID: VC20758066
InChI: InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+
SMILES: COC(=O)C=CC1=CN=CN1
Molecular Formula: C₇H₈N₂O₂
Molecular Weight: 152.15 g/mol

Methyl 3-(1H-imidazol-4-yl)acrylate

CAS No.: 52363-40-3

Cat. No.: VC20758066

Molecular Formula: C₇H₈N₂O₂

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1H-imidazol-4-yl)acrylate - 52363-40-3

CAS No. 52363-40-3
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
IUPAC Name methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate
Standard InChI InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+
Standard InChI Key ZXKOENSQFURTSZ-UHFFFAOYSA-N
Isomeric SMILES COC(=O)/C=C/C1=CN=CN1
SMILES COC(=O)C=CC1=CN=CN1
Canonical SMILES COC(=O)C=CC1=CN=CN1

Methyl 3-(1H-imidazol-4-yl)acrylate is an organic compound characterized by its unique combination of an imidazole ring and an acrylate functional group. This compound, with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol, has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of methyl 3-(1H-imidazol-4-yl)acrylate typically involves the reaction of methyl acrylate with 4-aminoimidazole. Various methods have been reported for its synthesis, including:

  • Conventional Heating: Involves heating the reactants under controlled conditions.

  • Microwave-Assisted Synthesis: A more recent approach that enhances yield and reduces reaction time.

Characterization Techniques

To confirm the structure and purity of methyl 3-(1H-imidazol-4-yl)acrylate, several characterization techniques are employed:

  • Nuclear Magnetic Resonance (NMR): Provides information on the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): Used for purity analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the compound and its fragments.

Biological Activities

Research indicates that methyl 3-(1H-imidazol-4-yl)acrylate exhibits significant biological activities, attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. Some notable activities include:

  • Antimicrobial Properties: Effective against various bacterial strains.

  • Analgesic and Anti-inflammatory Effects: Potential applications in pain management and inflammation reduction.

Comparative Analysis with Related Compounds

The following table compares methyl 3-(1H-imidazol-4-yl)acrylate with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(1H-imidazol-5-yl)acrylateSimilar acrylate structureDifferent position of the nitrogen atom
(E)-methyl 3-(1H-imidazol-4-yl)acrylic acidContains a carboxylic acid groupMore polar due to the carboxylic acid functionality
Methyl 3-(1H-benzimidazol-2-yl)acrylateBenzimidazole instead of imidazoleExhibits different biological properties

This comparison highlights the distinct reactivity and biological activity of methyl 3-(1H-imidazol-4-yl)acrylate compared to its analogs.

Applications

Methyl 3-(1H-imidazol-4-yl)acrylate's unique properties make it valuable in various fields:

  • Medicinal Chemistry: As a potential drug candidate due to its biological activities.

  • Materials Science: Utilized in the development of new materials with specific properties.

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